molecular formula C8H8N2O B12971773 6-(1-Hydroxyethyl)picolinonitrile

6-(1-Hydroxyethyl)picolinonitrile

Cat. No.: B12971773
M. Wt: 148.16 g/mol
InChI Key: KICMFDBFBXMXEF-UHFFFAOYSA-N
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Description

6-(1-Hydroxyethyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O. It is a derivative of picolinonitrile, featuring a hydroxyethyl group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxyethyl)picolinonitrile can be achieved through several methods. One approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization, which is a stepwise and one-pot process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted pyridines.

Scientific Research Applications

6-(1-Hydroxyethyl)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylpicolinonitrile
  • 6-Ethylpicolinonitrile
  • 6-(1-Hydroxypropyl)picolinonitrile

Uniqueness

6-(1-Hydroxyethyl)picolinonitrile is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

6-(1-hydroxyethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4,6,11H,1H3

InChI Key

KICMFDBFBXMXEF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=N1)C#N)O

Origin of Product

United States

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